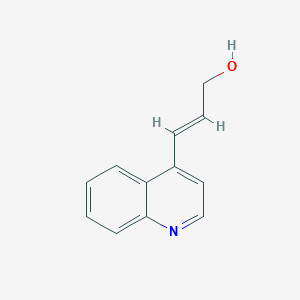![molecular formula C16H19N B13613407 4-([1,1'-Biphenyl]-4-yl)butan-2-amine](/img/structure/B13613407.png)
4-([1,1'-Biphenyl]-4-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([1,1’-Biphenyl]-4-yl)butan-2-amine is an organic compound that belongs to the class of phenylbutylamines It consists of a biphenyl group attached to a butan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)butan-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For example, the reaction of 4-bromobiphenyl with butan-2-amine in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of 4-([1,1’-Biphenyl]-4-yl)butan-2-amine typically involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of solvents like ethanol and reaction temperatures controlled to favor the formation of the desired amine.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases like sodium hydroxide are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yl)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)butan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutylamine: Similar in structure but lacks the biphenyl group.
Biphenyl-4-amine: Contains a biphenyl group but differs in the amine substitution pattern.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)butan-2-amine is unique due to its specific combination of a biphenyl group and a butan-2-amine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
4-(4-phenylphenyl)butan-2-amine |
InChI |
InChI=1S/C16H19N/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-6,9-13H,7-8,17H2,1H3 |
InChI Key |
VBLHVIZFSUTRER-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[(Furan-3-yl)methyl]hydroxylamine](/img/structure/B13613332.png)

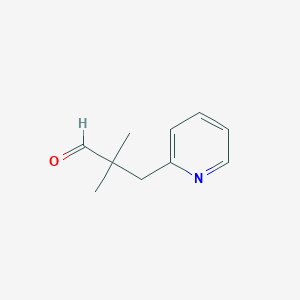

![N-[(2,3-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13613346.png)
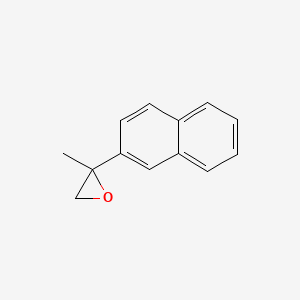

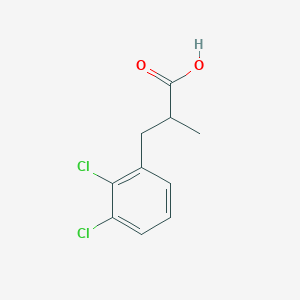
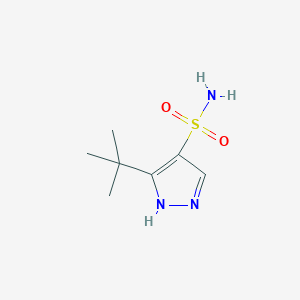
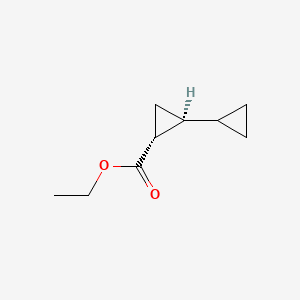
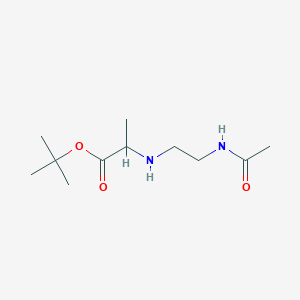
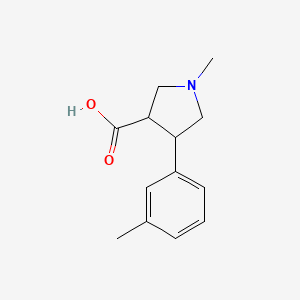
![(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid](/img/structure/B13613387.png)
